(2-Methoxyethyl)(methyl)nitrosoamine
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Overview
Description
(2-Methoxyethyl)(methyl)nitrosoamine is a chemical compound with the molecular formula C4H10N2O2. It is classified as a nitrosamine, a group of compounds known for their potential carcinogenic properties. Nitrosamines are commonly found in various environmental sources, including water, food, and pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(methyl)nitrosoamine typically involves the nitrosation of secondary amines. One common method is the reaction of (2-methoxyethyl)amine with nitrous acid under acidic conditions. The reaction proceeds as follows:
(2-Methoxyethyl)amine+HNO2→this compound+H2O
The reaction is usually carried out at low temperatures to prevent the decomposition of the nitrosamine .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(methyl)nitrosoamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction results in amines .
Scientific Research Applications
(2-Methoxyethyl)(methyl)nitrosoamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications and toxicological effects.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(methyl)nitrosoamine involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include DNA and proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical structure and biological activity.
N-Nitrosomorpholine (NMOR): A nitrosamine used in various industrial applications.
Uniqueness
(2-Methoxyethyl)(methyl)nitrosoamine is unique due to its specific chemical structure, which includes a methoxyethyl group. This structural feature influences its reactivity and biological activity, distinguishing it from other nitrosamines .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-methylnitrous amide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIPLEQWKIKHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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